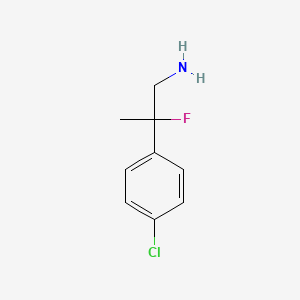

2-(4-Chlorophenyl)-2-fluoropropan-1-amine

Overview

Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and chemical stability .Scientific Research Applications

Chemical Transformations

2-(4-Chlorophenyl)-2-fluoropropan-1-amine has been used in various chemical transformations, highlighting its versatility in synthetic chemistry. For example, it has been synthesized through the reduction of 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionitrile with LiAlH4. This compound has further applications in the formation of substituted amines through interactions with aromatic and heterocyclic aldehydes, followed by reduction processes. Moreover, hydrolysis of the corresponding nitrile forms 3-(4-chlorophenyl)-3-(4-fluorophenyl)propionic acid, which, upon acylation and subsequent reduction, yields various amine derivatives. These derivatives, particularly the ammonium oxalates, have been studied for their antibacterial and antioxidant properties, with some showing high antibacterial activity (Арутюнян et al., 2012).

Pharmaceutical Compound Analysis

In pharmaceutical research, 2-(4-Chlorophenyl)-2-fluoropropan-1-amine-related compounds have been used for analyzing enantiomeric isomers of amino acids and amine compounds using Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA). This reagent serves as a pre-column derivatizing agent, offering insights into the stereochemical composition of pharmaceutical compounds, highlighting its importance in ensuring the efficacy and safety of pharmaceutical products (B'hymer et al., 2003).

Drug Delivery and Stability Improvement

2-(4-Chlorophenyl)-2-fluoropropan-1-amine derivatives have been used to address the solubility and stability challenges of thiazole drugs. For instance, a complex of βCD-AT (2-amino-4-(4-chlorophenyl)thiazole) was synthesized to enhance AT solubility and used as a substrate for gold nanoparticle deposition, creating a stable ternary system for drug delivery. This system aims to improve the delivery of AT drugs in therapy, demonstrating the potential of 2-(4-Chlorophenyl)-2-fluoropropan-1-amine in enhancing drug delivery mechanisms (Asela et al., 2017).

Corrosion Inhibition

Compounds related to 2-(4-Chlorophenyl)-2-fluoropropan-1-amine have been studied for their corrosion inhibition properties. For instance, thiazole and thiadiazole derivatives have undergone density functional theory calculations and molecular dynamics simulations to predict their effectiveness in inhibiting corrosion of iron. Theoretical data from this study correlate well with experimental results, suggesting the potential of these derivatives in corrosion protection applications (Kaya et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-9(11,6-12)7-2-4-8(10)5-3-7/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYKORWOFSLITAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=C(C=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-2-fluoropropan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2,4,6,7-Tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B1470267.png)

![3-Ethyl-2-phenyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B1470272.png)